2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-8-11(2)17(16-10)14-15-13(9-18-14)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLGDSAPSSMRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225967 | |
| Record name | Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-33-9 | |
| Record name | Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2-(3,5-dimethyl-1-pyrazolyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole typically follows a multi-step pathway:
- Initial formation of substituted acetophenone derivatives.
- Condensation with aldehydes to form cinnamophenone intermediates.
- Reaction with thiosemicarbazide to introduce the pyrazole-thiourea moiety.
- Cyclization with α-bromoketones to form the thiazole ring fused with the pyrazole substituent.
This approach is exemplified in patent CN101759695A, which provides a detailed embodiment for the preparation of the target compound and its analogues.
Detailed Preparation Method from Patent CN101759695A
Step 1: Formation of Cinnamophenone Intermediate
- In a 100 mL single-necked round-bottom flask, 40 mL of dehydrated ethanol is added.
- 3,5-Dimethylacetophenone (1.48 g, 10 mmol) and p-fluorobenzaldehyde (1.36 g, 11 mmol) are dissolved sequentially.
- 5 mL of 40% sodium hydroxide solution is added dropwise at room temperature.
- The mixture is stirred for 4–8 hours to complete the aldol condensation.
- The solid product is collected by vacuum filtration, washed with water, and recrystallized twice from ethanol to yield cinnamophenone (2.54 g, 10 mmol).
Step 2: Reaction with Thiosemicarbazide
- The cinnamophenone is dissolved in 40 mL ethanol.
- 20 mL of 20% sodium hydroxide solution and thiosemicarbazide are added.
- The mixture is refluxed at 80 °C for 8–12 hours.
- After cooling, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to obtain the pyrazole-containing thiourea intermediate (3.27 g, 10 mmol).
Step 3: Cyclization to Form Thiazole
- The thiourea intermediate is dissolved in 50 mL anhydrous isopropanol.
- α-Bromomethyl phenyl ketone is added, and the mixture is stirred at room temperature for 6 hours.
- The product precipitates, is filtered, washed with ethanol, and recrystallized to give the target compound.
- Yield: 76%, melting point: 185–187 °C.
This procedure can be adapted by replacing the aldehyde component to yield substituted analogues, as demonstrated by the preparation of 4-bromophenyl and 4-tolyl derivatives with yields of 74% and 76%, respectively.
Alternative Synthetic Routes from Recent Research
A recent study published in ACS Omega describes a related synthetic pathway for 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, which can be adapted for the target compound by appropriate choice of substituents.
Synthesis of Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a–d): Substituted acetophenones react with diethyl oxalate and potassium t-butoxide in THF at 0 °C to room temperature to form ethyl 2,4-dioxo-4-arylbutanoates, which then react with phenylhydrazine in ethanol to give pyrazole carboxylates.
Reduction to Pyrazolyl-methanols (5a–d): The carboxylates are reduced by lithium aluminum hydride in diethyl ether at 0 °C, yielding pyrazolyl methanols with yields up to 88%.
Oxidation to Pyrazole Carbaldehydes (6a–d): Selective oxidation of pyrazolyl-methanols with 2-iodoxybenzoic acid (IBX) in DMSO at 0–20 °C yields pyrazole carbaldehydes with yields around 85%.
Conversion to Carbothioamides (8a–d): The aldehydes react with hydrogen sulfide in pyridine to form carbothioamides.
Cyclocondensation with Phenacyl Bromides (9a–g): Carbothioamides undergo cyclocondensation with substituted phenacyl bromides in ethanol to furnish the target thiazole derivatives (10a–ab).
Comparative Yield and Physical Data of Synthesized Thiazole Derivatives
| Compound | R1 Substituent | R2 Substituent | Yield (%) | Melting Point (°C) | Physical Nature |
|---|---|---|---|---|---|
| 10a | H | H | 85 | 198–200 | Pale pink solid |
| 10b | H | Cl | 76 | 180–182 | White solid |
| 10c | H | F | 62 | 174–176 | White solid |
| 10d | H | 4-OMe | 73 | 156–158 | Pale yellow solid |
| 10e | H | 4-NO2 | 79 | >210 | Yellow solid |
| 10j | 4-Cl | F | 65 | 158–160 | White solid |
| 10r | 4-OCH3 | 4-OMe | 76 | 176–178 | White solid |
Note: The target compound corresponds to the case where R1 = H and R2 = H or other substituents as per the desired derivative.
Analytical Characterization Supporting Preparation
NMR Spectroscopy: The 1H NMR spectra of the synthesized compounds show characteristic singlets corresponding to the methyl groups on the pyrazole ring (~2.3 ppm), multiplets for aromatic protons, and doublets for protons on substituted phenyl rings. For example, compound 10j exhibits distinct signals for pyrazole and thiazole protons at δ 7.17 and 7.42 ppm, respectively.
Mass Spectrometry: High-resolution mass spectrometry confirms molecular weights consistent with the proposed structures, e.g., compound 10j shows m/z = 432.0738 (M + H)+.
Melting Points: Consistent melting points provide further evidence of purity and identity.
Elemental Analysis: Experimental elemental composition matches calculated values, confirming compound integrity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Aldol condensation | 3,5-Dimethylacetophenone + p-fluorobenzaldehyde + NaOH, EtOH, RT | Cinnamophenone intermediate | ~100% | Recrystallized from ethanol |
| Thiosemicarbazide reaction | Thiosemicarbazide + NaOH, EtOH, reflux 80 °C | Pyrazole-containing thiourea intermediate | ~100% | Recrystallized from ethanol |
| Cyclization | α-Bromomethyl phenyl ketone, isopropanol, RT | This compound | 76% | Recrystallized from ethanol |
| Alternative route (reduction) | LiAlH4, diethyl ether, 0 °C | Pyrazolyl methanol | 65–88% | Precursor for aldehyde formation |
| Oxidation | IBX, DMSO, 0–20 °C | Pyrazole carbaldehyde | ~85% | Intermediate for carbothioamide formation |
| Carbothioamide formation | H2S, pyridine | Pyrazole carbothioamide | Not specified | Precursor for thiazole ring formation |
| Cyclocondensation | Phenacyl bromides, EtOH | Thiazole derivatives | 62–85% | Final target compounds |
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, a study demonstrated that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole showed promising cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antibiotics .
Anti-inflammatory Effects : In vitro studies have indicated that this compound can reduce inflammation markers in cell cultures. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity : this compound has been investigated for its potential as a pesticide. Laboratory tests have shown that it can effectively control pests such as aphids and whiteflies without harming beneficial insects. This selectivity is crucial for integrated pest management strategies .
Herbicidal Properties : The compound's ability to inhibit certain plant growth processes has led to its exploration as a herbicide. Field trials have demonstrated that it can effectively suppress weed growth while being safe for crops, highlighting its potential in sustainable agriculture practices .
Material Science Applications
Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved charge transport and stability .
Polymer Composites : Incorporating this compound into polymer matrices has shown enhancements in mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit superior performance compared to traditional materials, making them ideal for advanced engineering applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anti-cancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
2.1.1. Thiazole vs. Thiadiazole A closely related compound, 5-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,2,3-thiadiazole (NS34) (C₁₃H₁₂N₄S₂), replaces the thiazole with a thiadiazole ring. The thiadiazole contains two adjacent nitrogen atoms, increasing polarity and altering hydrogen-bonding capacity compared to the thiazole’s single nitrogen and sulfur. This structural difference may enhance NS34’s interaction with biological targets, as thiadiazoles are known for antimicrobial and anticancer activities .
Pyrazole Substitution Patterns
Functional Group Additions
2.2.1. Methylene-Linked Indanedione The compound 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)indane-1,3-dione (C₂₁H₁₆N₂O₂) introduces an electron-withdrawing indanedione group via a methylene bridge. This modification enhances conjugation and optical properties, making it suitable for non-linear optical (NLO) applications, unlike the target compound’s simpler thiazole-phenyl system .
2.2.2. Thiobarbituric Acid Derivatives
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (C₂₀H₂₂N₄O₂S₂) incorporates a thiobarbituric acid moiety, which introduces sulfur and carbonyl groups. This structure may exhibit redox activity, contrasting with the target compound’s thiazole-centered reactivity .
Physicochemical and Electronic Properties
| Property | Target Compound | NS34 (Thiadiazole) | Indanedione Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.34 | 304.39 | 328.36 |
| Key Functional Groups | Thiazole, pyrazole, phenyl | Thiadiazole, pyrazole | Pyrazole, indanedione |
| Polarity | Moderate (S, N) | High (N, S) | High (O, N) |
| Hydrogen Bonding | Limited (no NH groups) | Moderate (N acceptors) | Strong (carbonyl acceptors) |
- Electronic Effects : The thiazole’s sulfur atom in the target compound may engage in hydrophobic interactions, while the thiadiazole’s dual nitrogen atoms (NS34) enhance dipole interactions. The indanedione derivative’s carbonyl groups enable stronger hydrogen bonding .
Biological Activity
The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole (CAS No. 75007-33-9) has garnered attention in recent years due to its diverse biological activities. This article reviews its synthesis, biological screening, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate pyrazole and thiazole derivatives. The methodology often includes the use of solvents such as ethanol and bases like sodium hydroxide at room temperature to facilitate the reaction .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of thiazole and pyrazole possess significant antimicrobial properties. For instance, compounds derived from this compound demonstrated effectiveness against various bacteria including E. coli and S. aureus .
- In a comparative study, different derivatives were tested for their zones of inhibition against Gram-positive and Gram-negative bacteria, revealing promising results with specific substitutions enhancing activity .
-
Anticancer Activity :
- The pyrazole moiety in this compound has been linked to anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms .
- A study reported that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .
- Anti-inflammatory Effects :
- Other Activities :
Case Studies
Several case studies highlight the biological efficacy of this compound:
Study 1: Antimicrobial Screening
A recent study synthesized multiple derivatives of thiazole-pyrazole hybrids and evaluated their antimicrobial properties using the well diffusion method. The results indicated that compounds with specific substitutions showed enhanced activity against Pseudomonas mirabilis and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL .
Study 2: Anticancer Potential
In vitro tests on various cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis. For example, compounds with specific functional groups demonstrated IC50 values lower than standard chemotherapeutics .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents at the thiazole or pyrazole positions can significantly alter its pharmacological profile:
| Substituent Position | Biological Activity | IC50 Values |
|---|---|---|
| 5-position on Pyrazole | Antimicrobial | < 100 µg/mL |
| 4-position on Thiazole | Anticancer | < 20 µM |
This table summarizes findings from various studies indicating how specific modifications can enhance or diminish biological efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions. For example, pyrazolyl-phenylethanone derivatives can react with semicarbazide hydrochloride in methanol/sodium acetate to form semicarbazones. Subsequent Hurd–Mori cyclization using thionyl chloride (SOCl₂) yields the thiadiazole or thiazole core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux conditions), and catalyst loading. Characterization by FT-IR and NMR ensures purity and structural confirmation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=N stretch near 1600 cm⁻¹ for thiazole, N-H stretches for pyrazole).
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., thiazole C-2 at δ 165–170 ppm).
- HR-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ matching calculated mass). Computational tools like Gaussian 09 aid in correlating experimental spectra with theoretical models .
Q. How is crystallographic data for this compound obtained and refined?
Single-crystal X-ray diffraction (SCXRD) is used, with data refined via the SHELX suite (e.g., SHELXL for structure solution). Hydrogen bonding patterns and graph set analysis (e.g., Etter’s rules) describe molecular packing. Programs like Olex2 or Mercury visualize intermolecular interactions .
Advanced Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this thiazole derivative?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MEP), and reaction pathway energies (RDG). For example, HOMO localization on the thiazole ring suggests nucleophilic attack sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve contradictions in reaction yields or by-product formation during synthesis?
- By-product analysis : LC-MS or TLC monitors side reactions (e.g., incomplete cyclization).
- Condition screening : Varying catalysts (e.g., NaOAc vs. Et₃N) or solvents (polar aprotic vs. protic) minimizes competing pathways.
- Mechanistic studies : Isotopic labeling or kinetic profiling identifies rate-limiting steps .
Q. How are structure-activity relationship (SAR) studies designed to evaluate biological activity?
Q. What role do hydrogen-bonding motifs play in the solid-state properties of this compound?
Graph set analysis (e.g., R₂²(8) motifs) reveals directional hydrogen bonds (N-H···N or C-H···S) that stabilize crystal lattices. These interactions influence melting points, solubility, and mechanical stability .
Q. How is enzyme inhibition kinetics analyzed for thiazole-based inhibitors?
- Enzymatic assays : Measure residual activity using colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases).
- Lineweaver-Burk plots : Determine inhibition type (competitive vs. non-competitive).
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.25 (s, 6H, CH₃), δ 7.45–8.10 (m, 5H, Ph) | |
| ¹³C NMR | δ 165.2 (C=N, thiazole), δ 150.1 (pyrazole) | |
| FT-IR | 1605 cm⁻¹ (C=N), 3050 cm⁻¹ (C-H aromatic) |
Q. Table 2. Optimized Reaction Conditions for Thiazole Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 85% |
| Catalyst | Sodium acetate | 78% → 92% |
| Temperature | Reflux (80°C) | <60°C: <50% |
| Time | 4 hours | >6h: Decomposition |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
